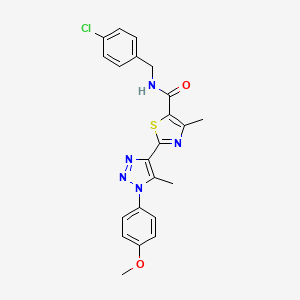

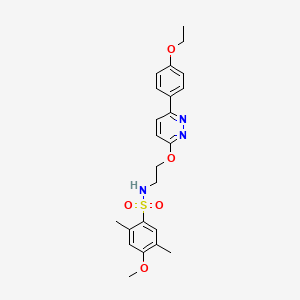

methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazoles, including “methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate”, often involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .Molecular Structure Analysis

The molecular structure of “methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate” is characterized by the presence of a six-membered ring of fused indazoles . The stereochemistry of this six-membered ring resembles that of keto esters . The structure of the compounds is confirmed as 1H-indazole from the HMBC correlations .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Indazoles have attracted attention as potential anti-inflammatory agents. Researchers have synthesized various derivatives and evaluated their efficacy. For instance:

- 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole demonstrated high anti-inflammatory activity with minimal ulcerogenic potential .

- 2-(7-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one derivatives also exhibited anti-inflammatory potential .

- 2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles showed good antinociceptive activity .

Hypoglycemic Effects

Compounds related to indazoles have demonstrated hypoglycemic activity in animal models . However, specific data for this particular derivative are lacking.

Antiprotozoal Activity

Indazoles may have antiprotozoal properties, but research on this compound’s effects against protozoan parasites is limited.

Mécanisme D'action

Target of Action

Methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate, also known as methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)pyridine-3-carboxylate, is a compound that has been synthesized from cyclic β-keto esters Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a significant role in various cellular processes, including cell cycle regulation and response to stress .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .

Biochemical Pathways

Given that indazole derivatives can inhibit certain kinases , it can be inferred that the compound may affect various signaling pathways regulated by these kinases. These could include pathways involved in cell cycle regulation, apoptosis, and response to stress .

Result of Action

Given that indazole derivatives can inhibit certain kinases , it can be inferred that the compound may have effects on various cellular processes regulated by these kinases. These could include effects on cell cycle progression, apoptosis, and response to stress .

Orientations Futures

Indazole derivatives, including “methyl 6-(4,5,6,7-tetrahydro-1H-indazol-1-yl)nicotinate”, have shown potential in various medicinal applications . For instance, a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . This suggests that indazole derivatives could be further explored for their potential in treating various diseases, including viral infections like COVID-19 .

Propriétés

IUPAC Name |

methyl 6-(4,5,6,7-tetrahydroindazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(15-8-11)17-12-5-3-2-4-10(12)9-16-17/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZCYUXDUVPKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C3=C(CCCC3)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)